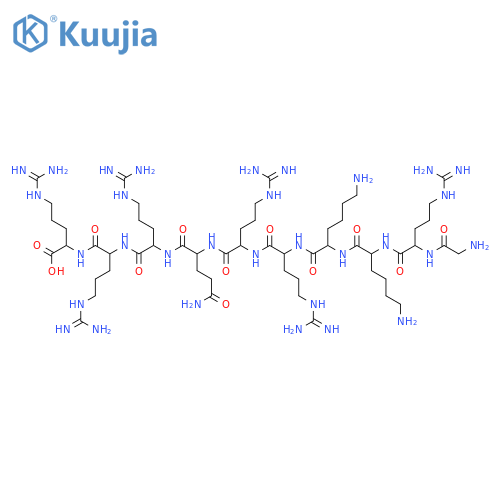Cas no 123251-89-8 (h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh)

123251-89-8 structure
商品名:h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh
CAS番号:123251-89-8
MF:C53H106N30O11
メガワット:1339.60000
CID:896296
h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh 化学的及び物理的性質
名前と識別子
-
- h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh
- ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG
- HIV-1 tat Protein (49-57)
-
- インチ: InChI=1S/C53H106N30O11/c54-21-3-1-12-30(76-39(85)29(56)11-5-23-70-48(58)59)40(86)77-31(13-2-4-22-55)41(87)78-32(14-6-24-71-49(60)61)42(88)79-34(16-8-26-73-51(64)65)44(90)82-36(19-20-38(57)84)46(92)81-33(15-7-25-72-50(62)63)43(89)80-35(17-9-27-74-52(66)67)45(91)83-37(47(93)94)18-10-28-75-53(68)69/h29-37H,1-28,54-56H2,(H2,57,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,92)(H,82,90)(H,83,91)(H,93,94)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
- InChIKey: KXLZCNROAUAFRT-IZROAPMXSA-N
- ほほえんだ: NCCCC[C@H](NC([C@@H](N)CCCNC(N)=N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(O)=O)CCCNC(N)=N)=O)CCCNC(N)=N)=O)CCCNC(N)=N)=O)CCC(N)=O)=O)CCCNC(N)=N)=O)CCCNC(N)=N)=O)CCCCN)=O
計算された属性
- せいみつぶんしりょう: 1338.87000
- 水素結合ドナー数: 31
- 水素結合受容体数: 41
- 重原子数: 94
- 回転可能化学結合数: 66
じっけんとくせい
- PSA: 762.65000
- LogP: 3.45380
h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AAPPTec | P001851-25mg |
HIV-1 tat Protein (49-57) |
123251-89-8 | 25mg |
$280.00 | 2024-07-19 | ||
| AAPPTec | P001851-5mg |
HIV-1 tat Protein (49-57) |
123251-89-8 | 5mg |
$85.00 | 2024-07-19 | ||
| AAPPTec | P001851-10mg |
HIV-1 tat Protein (49-57) |
123251-89-8 | 10mg |
$140.00 | 2024-07-19 | ||
| A2B Chem LLC | AE35356-25mg |
H-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG-OH |
123251-89-8 | 25mg |
$430.00 | 2024-04-20 | ||
| A2B Chem LLC | AE35356-5mg |
H-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG-OH |
123251-89-8 | 5mg |
$200.00 | 2024-04-20 | ||
| A2B Chem LLC | AE35356-10mg |
H-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG-OH |
123251-89-8 | 10mg |
$265.00 | 2024-04-20 |
h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
123251-89-8 (h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh) 関連製品
- 115035-42-2(L-Arginine,L-arginyl-L-seryl-)
- 15483-27-9(H-Arg-Arg-OH acetate salt)
- 56265-06-6(L-Arginine-L-pyroglutamate)
- 143413-47-2(L-Arginine,L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
